The compound (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a member of a class of compounds known for their diverse biological activities. Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system and are notable for their role in medicinal chemistry due to their potential pharmacological properties.
Chalcones can be derived from various natural sources, including plants, where they often serve as intermediates in the biosynthesis of flavonoids. The compound in question can also be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section.
This compound falls under the category of chalcones, which are known for their significant roles in pharmacology, including antibacterial, antifungal, and anticancer activities. The presence of both a hydroxyphenyl group and a quinoline moiety contributes to its unique chemical properties and biological activities.
The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an acetophenone derivative in the presence of a base catalyst.
Recent advancements have introduced eco-friendly synthetic approaches using biodegradable catalysts like thiamine hydrochloride, which enhance yield while minimizing environmental impact .
The molecular structure of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one can be described as follows:
Crystallographic studies reveal that the compound crystallizes in a monoclinic system with specific lattice parameters that define its geometric arrangement .
Chalcones like (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one participate in various chemical reactions, including:
The reactivity of chalcones is largely attributed to their electrophilic nature due to the conjugated double bond system, making them suitable substrates for further functionalization .
The biological activity of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one is primarily linked to its ability to interact with various biological targets:
Data suggest that this compound has shown promising results in inhibiting specific enzymes related to inflammation and infection .
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structural integrity and purity of synthesized chalcones .
Chalcones, including (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one, find applications in:
The primary synthetic route to (2E)-1-(4-hydroxyphenyl)-3-(quinolin-2-yl)prop-2-en-1-one employs the classical Claisen-Schmidt condensation between 2-quinolinecarbaldehyde and 4-hydroxyacetophenone under basic conditions. This reaction exemplifies a carbonyl α,β-unsaturation process, where the base deprotonates the acetophenone methyl group, generating a carbanion that attacks the electrophilic aldehyde carbon. Subsequent dehydration yields the thermodynamically favored (E)-chalcone [4] [7].
Optimization studies reveal critical parameters influencing yield and purity:
Table 1: Optimization of Claisen-Schmidt Condensation Parameters
Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
Sodium Hydroxide | Ethanol | 0 → 60 | 8 | 85 |
Potassium Carbonate | Acetone | Reflux | 12 | 75 |
Potassium Hydroxide | Methanol | 25 | 24 | 68 |
The electron-deficient nature of the quinolin-2-yl ring enhances aldehyde reactivity compared to phenyl analogues, facilitating nucleophilic attack. However, steric hindrance near the formyl group slightly reduces reaction rates versus unsubstituted benzaldehyde [7].
Driven by environmental and regulatory pressures, solvent replacement strategies prioritize eliminating dichloromethane (DCM) and N,N-dimethylformamide (DMF) from synthesis workflows. Computational and experimental screening identifies sustainable alternatives balancing efficacy with environmental, health, and safety (EHS) profiles [2] :
Table 2: Green Solvent Assessment for Chalcone Synthesis
Solvent | Boiling Point (°C) | EHS Score [2] | Chalcone Solubility (g/L) | Waste Generation (kg/kg product) |
---|---|---|---|---|
Ethanol | 78 | 2.1 | >100 | 18 |
Ethyl Acetate | 77 | 2.5 | 85 | 22 |
Methyl tert-Butyl Ether | 55 | 3.0 | 70 | 25 |
Dichloromethane | 40 | 5.8 | >100 | 35 |
The (E)-configuration across the α,β-unsaturated system is imperative for biological activity and crystallinity. Kinetic and thermodynamic factors govern stereoselectivity:
Characterization relies on ¹H NMR spectroscopy: the (E)-isomer displays a characteristic vinyl proton doublet at δ 7.8–8.0 ppm with a coupling constant (J = 15.5–16.0 Hz). The (Z)-isomer resonates near δ 6.5–7.0 ppm (J = 10–12 Hz). High-performance liquid chromatography (HPLC) using C18 reverse-phase columns resolves isomers, confirming >99% (E)-purity in optimized protocols [7].
The chalcone scaffold enables targeted derivatization at three key sites: the ketone, phenolic hydroxyl, and quinoline ring:
Table 3: Representative Post-Synthetic Modifications
Reaction | Reagent | Target Site | Application |
---|---|---|---|
O-Methylation | Dimethyl Sulfate, K₂CO₃ | Phenolic OH | Lipophilicity increase |
Reductive Amination | Piperidine, NaBH₃CN | Ketone | Amine functionality introduction |
Bromination | Br₂, Acetic Acid | Quinoline C5/C8 | Halogen handle for cross-coupling |
N-Oxidation | m-CPBA | Quinoline Nitrogen | Hydrogen bonding enhancement |
Transitioning from laboratory to pilot-scale (1–10 kg) necessitates addressing solvent handling, catalyst recovery, and process intensification:
Table 4: Cost Analysis for Pilot-Scale Production (per kg Chalcone)
Component | Traditional Process | Optimized Green Process | Cost Reduction (%) |
---|---|---|---|
2-Quinolinecarbaldehyde | $450 | $400 | 11 |
Solvent (Ethanol) | $120 | $35 (recycled) | 71 |
Catalyst (K₂CO₃) | $50 | $10 (heterogeneous) | 80 |
Waste Treatment | $100 | $40 | 60 |
Total | $720 | $485 | 33 |
Downtime due to solvent handling and catalyst filtration remains the primary bottleneck. Integrated flow platforms with in-line crystallization (e.g., mixed-suspension-mixed-product-removal crystallizers) promise throughputs exceeding 100 kg/day .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7